5-Amino-1-(5-hydroxypentyl)pyrimidine-2,4(1h,3h)-dione
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Overview
Description
5-Amino-1-(5-hydroxypentyl)pyrimidine-2,4(1h,3h)-dione is a pyrimidine derivative with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with an amino group at position 5 and a hydroxypentyl chain at position 1. Its unique structure allows it to participate in diverse chemical reactions and exhibit significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(5-hydroxypentyl)pyrimidine-2,4(1h,3h)-dione typically involves multi-step organic reactions. One common method includes the condensation of a suitable aldehyde with a urea derivative, followed by cyclization and subsequent functional group modifications. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the desired compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(5-hydroxypentyl)pyrimidine-2,4(1h,3h)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield aldehydes or ketones, while reduction of the amino group may produce primary or secondary amines.
Scientific Research Applications
5-Amino-1-(5-hydroxypentyl)pyrimidine-2,4(1h,3h)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including as an anticancer or antiviral agent.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-1-(5-hydroxypentyl)pyrimidine-2,4(1h,3h)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular processes such as proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-(4-hydroxybutyl)pyrimidine-2,4(1h,3h)-dione
- 5-Amino-1-(6-hydroxyhexyl)pyrimidine-2,4(1h,3h)-dione
Uniqueness
Compared to similar compounds, 5-Amino-1-(5-hydroxypentyl)pyrimidine-2,4(1h,3h)-dione exhibits unique properties due to the length and position of its hydroxypentyl chain
Properties
Molecular Formula |
C9H15N3O3 |
---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
5-amino-1-(5-hydroxypentyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H15N3O3/c10-7-6-12(4-2-1-3-5-13)9(15)11-8(7)14/h6,13H,1-5,10H2,(H,11,14,15) |
InChI Key |
ROVKRZPNIVZPIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1CCCCCO)N |
Origin of Product |
United States |
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